2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565396
InChI: InChI=1S/C8H8F3NO/c9-8(10,11)6-1-2-7(3-4-13)12-5-6/h1-2,5,13H,3-4H2
SMILES:
Molecular Formula: C8H8F3NO
Molecular Weight: 191.15 g/mol

2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol

CAS No.:

Cat. No.: VC13565396

Molecular Formula: C8H8F3NO

Molecular Weight: 191.15 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol -

Specification

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
IUPAC Name 2-[5-(trifluoromethyl)pyridin-2-yl]ethanol
Standard InChI InChI=1S/C8H8F3NO/c9-8(10,11)6-1-2-7(3-4-13)12-5-6/h1-2,5,13H,3-4H2
Standard InChI Key FWVUWBYIEQYOLI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1C(F)(F)F)CCO

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol, reflects its core structure:

  • A pyridine ring substituted with a trifluoromethyl group at the 5-position.

  • An ethanol moiety (-CH₂CH₂OH) linked to the pyridine’s 2-position.

The trifluoromethyl group is a strong electron-withdrawing substituent, inducing significant electronic effects on the pyridine ring. This polarization enhances the ring’s susceptibility to electrophilic substitution at the para and ortho positions relative to the -CF₃ group .

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC₈H₈F₃NOElemental composition
Molecular Weight207.15 g/molCalculated from formula
Boiling Point~220–240°CAnalogous pyridine ethanol derivatives
SolubilityModerate in polar solvents (e.g., ethanol)Hydroxyl and pyridine interactions
LogP (Partition Coefficient)~1.2–1.8Trifluoromethyl hydrophobicity

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed for synthesizing 2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol:

Route 1: Nucleophilic Substitution

  • Starting Material: 2-Chloro-5-(trifluoromethyl)pyridine.

  • Reaction: Displacement of the chlorine atom with ethanolamine under basic conditions.

    • Conditions: Ethanolamine (1.2 eq.), K₂CO₃, DMF, 80°C, 12 hours .

    • Mechanism: SNAr (nucleophilic aromatic substitution) facilitated by the electron-withdrawing -CF₃ group activating the pyridine ring.

Route 2: Reduction of Ketone Intermediate

  • Starting Material: 2-Acetyl-5-(trifluoromethyl)pyridine.

  • Reaction: Reduction of the ketone to a secondary alcohol using NaBH₄ or LiAlH₄.

    • Conditions: Tetrahydrofuran (THF), 0°C to room temperature, 2 hours .

Table 2: Comparison of Synthetic Routes

ParameterRoute 1 (SNAr)Route 2 (Reduction)
Yield60–75%50–65%
Purity ChallengesByproduct formation (dimerization)Over-reduction risks
ScalabilitySuitable for industrial scaleLimited by ketone availability

Reactivity and Functionalization

Hydroxyl Group Reactivity

The primary alcohol group in 2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol can undergo standard alcohol reactions:

  • Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) to form esters.

  • Oxidation: Conversion to a ketone using Jones reagent (CrO₃/H₂SO₄) .

Pyridine Ring Modifications

The electron-deficient pyridine ring supports electrophilic substitutions, particularly at the 4-position (para to -CF₃):

  • Nitration: HNO₃/H₂SO₄ introduces a nitro group, enabling further reduction to amines.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids for biaryl synthesis .

ParameterValueRationale
Bioavailability~40–60% (oral)Moderate solubility and LogP
Plasma Half-life3–5 hoursHepatic metabolism via CYP450
Protein Binding85–90%Hydrophobic interactions with albumin

Industrial and Materials Science Applications

Polymer Additives

The hydroxyl group enables incorporation into polyesters or polyurethanes, enhancing material properties:

  • Thermal Stability: Fluorine atoms improve resistance to degradation at high temperatures .

  • Surface Modification: Pyridine moieties facilitate adhesion to metal surfaces in coatings.

Liquid Crystals

The compound’s rigid pyridine core and flexible ethanol chain suggest utility in liquid crystal displays (LCDs) as alignment layers or dopants .

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